molecular formula C21H18FN5O B2366143 2-Fluoro-5-((7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzonitrile CAS No. 1251689-40-3

2-Fluoro-5-((7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzonitrile

Cat. No.: B2366143
CAS No.: 1251689-40-3
M. Wt: 375.407
InChI Key: KTDWEWZLEVZMGA-UHFFFAOYSA-N
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Description

2-Fluoro-5-((7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzonitrile is a complex organic compound, known for its unique chemical structure combining fluorinated benzene and naphthyridine motifs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-((7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzonitrile typically involves multi-step organic synthesis:

  • Starting Materials:

    • Fluorobenzonitrile derivative

    • Pyrrolidine-1-carbonyl chloride

    • 7-Methyl-1,8-naphthyridine

  • Key Steps:

    • Nucleophilic substitution of the fluorine atom in the benzonitrile derivative with 7-methyl-1,8-naphthyridine.

    • Formation of the pyrrolidine carbonyl amide linkage.

Industrial Production Methods

Industrial synthesis may scale up these reactions using optimized conditions such as solvent selection, temperature control, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: Can lead to the formation of higher oxidation state derivatives.

  • Reduction: Reduction of nitrile or carbonyl groups to corresponding amines or alcohols.

  • Substitution: The amino and fluoro groups offer sites for further functionalization.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, chromium trioxide.

  • Reduction: Lithium aluminium hydride, sodium borohydride.

  • Substitution: Halogenated compounds, various electrophiles under acidic or basic conditions.

Major Products Formed

  • Nitrile reduction yields corresponding amines.

  • Oxidation may yield keto derivatives or carboxylic acids depending on conditions.

Scientific Research Applications

2-Fluoro-5-((7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzonitrile has versatile research applications:

  • Chemistry: As an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for potential enzyme inhibition activity.

  • Medicine: Potential pharmacophore for developing new drugs.

  • Industry: Could be utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The compound's mechanism of action typically involves interaction with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The fluoro and amino groups contribute to these interactions, impacting the target's function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-((7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzonitrile

  • 2-Chloro-5-((7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzonitrile

  • 2-Fluoro-5-((7-methyl-3-(acetylamino)-1,8-naphthyridin-4-yl)amino)benzonitrile

Uniqueness

  • Fluorine Substitution: Distinguishes it from its chloro or other halogenated analogs, often enhancing its binding affinity and metabolic stability.

  • Naphthyridine Core: Contributes to its unique biological activity profile compared to similar structures lacking this motif.

2-Fluoro-5-((7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzonitrile thus stands out due to its fluorinated benzene ring and naphthyridine unit, making it a valuable compound in both research and applied sciences.

Properties

IUPAC Name

2-fluoro-5-[[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O/c1-13-4-6-16-19(26-15-5-7-18(22)14(10-15)11-23)17(12-24-20(16)25-13)21(28)27-8-2-3-9-27/h4-7,10,12H,2-3,8-9H2,1H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDWEWZLEVZMGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)F)C#N)C(=O)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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